2-Oxo-1-phenylcyclopentaneacetic acid

Description

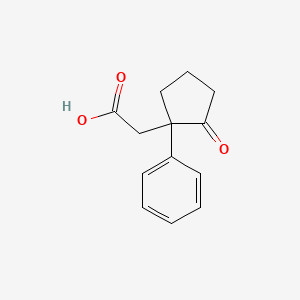

2-Oxo-1-phenylcyclopentaneacetic acid (CAS 3645-87-2) is a bicyclic organic compound characterized by a cyclopentane ring substituted with a ketone group at position 2 and a phenyl group at position 1. The acetic acid moiety at position 1 of the cyclopentane ring contributes to its polar, hydrophilic properties, while the phenyl group enhances lipophilicity. This structural duality makes it a molecule of interest in pharmaceutical and synthetic chemistry, particularly in the design of prodrugs or intermediates for bioactive molecules .

Properties

CAS No. |

3645-87-2 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(2-oxo-1-phenylcyclopentyl)acetic acid |

InChI |

InChI=1S/C13H14O3/c14-11-7-4-8-13(11,9-12(15)16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16) |

InChI Key |

NRSOFNZPFPBHBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C1)(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-phenylcyclopentaneacetic acid typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, where the chloroketone is added dropwise to a stirred suspension of sodium methoxide. The mixture is then heated under reflux for a couple of hours before being cooled and worked up to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-phenylcyclopentaneacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Oxo-1-phenylcyclopentaneacetic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenylcyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclopentane-derived and acetic acid-containing analogs. Below is a detailed comparison:

2-(2-Oxocyclopentyl)acetic Acid (CAS 1460-38-4)

- Structure : Lacks the phenyl group at position 1, reducing lipophilicity (LogP ~1.2 vs. ~2.5 for the phenyl analog).

- Properties : Higher aqueous solubility due to reduced aromaticity. Used as a precursor in prostaglandin synthesis.

| Property | 2-Oxo-1-phenylcyclopentaneacetic Acid | 2-(2-Oxocyclopentyl)acetic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₄O₃ | C₇H₁₀O₃ |

| CAS Number | 3645-87-2 | 1460-38-4 |

| Key Functional Groups | Phenyl, ketone, carboxylic acid | Ketone, carboxylic acid |

| Likely LogP (estimated) | ~2.5 | ~1.2 |

Phenoxyacetic Acid (CAS 122-59-8)

- Structure : Aromatic ether-linked acetic acid (C₆H₅OCH₂COOH) without a cyclopentane ring.

- Properties : Lower molecular weight (MW 152.15 g/mol) and higher acidity (pKa ~3.2 vs. ~4.5 for this compound).

- Applications : Widely used as a herbicide and in peptide synthesis, contrasting with the cyclopentane derivative’s niche role in drug development .

Methyl 3-Oxo-2-(pent-2-enyl)cyclopentaneacetate

- Structure : Ester derivative with a pentenyl chain at position 2 and a methyl ester group.

- Properties : Enhanced lipophilicity (LogP >3) due to the ester and alkenyl substituents. Less reactive in aqueous environments compared to carboxylic acids.

- Applications : Used in fragrance and agrochemical synthesis, highlighting functional group versatility in cyclopentaneacetic acid derivatives .

Prostaglandin Analogs (e.g., 6-Oxo-PGF1α)

- Structure : Complex bicyclic frameworks with hydroxyl and carboxylic acid groups.

- Comparison : While this compound lacks the hydroxyl groups and extended carbon chains of prostaglandins, both share ketone and carboxylic acid motifs, suggesting overlapping synthetic strategies .

Research Findings and Pharmacopeial Relevance

- Synthetic Utility : The phenyl and ketone groups in this compound enable regioselective modifications, as seen in pharmacopeial standards for cephalosporin intermediates (e.g., compounds in –3) .

- Regulatory Status: Unlike phenoxyacetic acid (listed in NCBI PubChem), this compound lacks extensive pharmacopeial documentation, indicating its specialized or emerging role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.